![molecular formula C18H15N3O4S B2391850 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide CAS No. 896353-15-4](/img/structure/B2391850.png)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
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Description
The compound contains several functional groups including a 1,4-benzodioxin, an oxadiazole, and a sulfanylbenzamide. Compounds with these functional groups are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Techniques like X-ray diffraction, NMR, and IR spectroscopy are typically used to elucidate the structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the oxadiazole ring is often involved in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the benzodioxin and oxadiazole rings could impact its optical properties .
Scientific Research Applications
Cardiac Electrophysiological Activity
Research has demonstrated the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds structurally related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide. These compounds showed potency in the in vitro Purkinje fiber assay, indicating potential as selective class III agents for cardiac arrhythmias treatment. This study highlights the compound's relevance in developing treatments for heart conditions characterized by irregular heartbeats (Morgan et al., 1990).
Antimicrobial Activity
Another application involves the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. These compounds, including derivatives of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide, were found to have significant antimicrobial activity against both bacterial and fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Anti-inflammatory and Antiproliferative Activities
A series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles were synthesized and evaluated for their anti-inflammatory and anti-proliferative activities. These compounds, related to the structure of interest, showed significant activity against human cancer cell lines and inflammation in rat paw edema, suggesting potential for cancer and inflammatory disease treatment (Rapolu et al., 2013).
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26-15-5-3-2-4-12(15)16(22)19-18-21-20-17(25-18)11-6-7-13-14(10-11)24-9-8-23-13/h2-7,10H,8-9H2,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIBQAUMMVFZNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |
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